HMMNI-d3
Overview
Description
HMMNI-d3, also known as 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole, is a deuterium-labeled derivative of Hydroxy Dimetridazole. Hydroxy Dimetridazole is a hydroxy metabolite of Dimetridazole, which belongs to the nitroimidazole class of compounds. These compounds are known for their antimicrobial properties, particularly against protozoan infections .
Mechanism of Action
Target of Action
HMMNI-d3, also known as Hydroxy Dimetridazole-d3, is a deuterium-labeled derivative of HMMNI . The primary target of this compound is protozoan infections . Protozoa are a diverse group of unicellular eukaryotic organisms, many of which are medically or agriculturally relevant as parasites.
Mode of Action
This compound interacts with its targets, the protozoa, by interfering with their metabolic processes . It is a nitroimidazole class agent , a class of drugs known to disrupt protozoan DNA and inhibit nucleic acid synthesis, thereby combating the infection.
Biochemical Pathways
Nitroimidazoles, the class of drugs to which Dimetridazole belongs, are known to disrupt DNA synthesis in protozoans, leading to cell death and the resolution of the infection .
Result of Action
The primary result of this compound’s action is the combat against protozoan infections . By disrupting the DNA synthesis of protozoans, it leads to their cell death, thereby resolving the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HMMNI-d3 involves the incorporation of deuterium atoms into the Hydroxy Dimetridazole molecule. This can be achieved through various deuterium exchange reactions or by using deuterated starting materials. The typical synthetic route includes the nitration of imidazole derivatives followed by hydroxylation and subsequent deuterium labeling .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale nitration and hydroxylation reactions, followed by purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
HMMNI-d3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Formation of nitroso and nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
HMMNI-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the behavior of nitroimidazole compounds.
Biology: Employed in metabolic studies to track the transformation and distribution of nitroimidazole derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nitroimidazole drugs.
Industry: Applied in the development of new antimicrobial agents and in quality control processes for drug manufacturing
Comparison with Similar Compounds
HMMNI-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Dimetridazole: The parent compound, known for its antimicrobial properties.
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Ronidazole: A nitroimidazole with similar applications in veterinary medicine.
Tinidazole: Used for treating protozoan infections and anaerobic bacterial infections
This compound stands out due to its isotopic labeling, which allows for more precise and detailed studies in various scientific fields.
Properties
IUPAC Name |
[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQDPJIVQMBAY-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN=C1CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583595 | |
Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015855-78-3 | |
Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the purpose of using 2-hydroxymethyl-1-methyl-5-nitro-imidazole-d3 (HMMNI-d3) in the analysis of nitroimidazole residues?
A: this compound serves as an internal standard in the analysis of nitroimidazole residues in food products like honey, royal jelly, meat, and animal food [, , ]. Internal standards are crucial in analytical chemistry, particularly in techniques like HPLC-MS/MS, to improve the accuracy and reliability of quantification.
Q2: Can you elaborate on the specific steps involving this compound in the analytical method?
A: In the described methods [, , ], this compound is added to the sample at the beginning of the extraction process. This ensures that any losses of the target analytes during subsequent steps, such as extraction, cleanup (using techniques like solid-phase extraction with Oasis MCX C18 cartridges), and chromatographic separation, are accounted for. The presence of this compound allows for the correction of these losses during data analysis, ultimately leading to a more accurate determination of nitroimidazole residues in the tested samples.
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